sodium 5-(aminomethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate
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Overview
Description
Sodium 5-(aminomethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with an aminomethyl group, two methyl groups, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-(aminomethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or an amine.
Introduction of Substituents: The aminomethyl group can be introduced via a Mannich reaction, where the pyrrole is reacted with formaldehyde and a primary or secondary amine.
Carboxylation: The carboxylate group can be introduced through a carboxylation reaction, often using carbon dioxide under basic conditions.
Neutralization: The final step involves neutralizing the carboxylic acid with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Sodium 5-(aminomethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, thiols, and amines under various conditions.
Major Products Formed
Oxidation: Products may include oxidized derivatives of the pyrrole ring.
Reduction: Reduced forms of the compound, such as the corresponding alcohols or amines.
Substitution: Substituted pyrrole derivatives with different functional groups.
Scientific Research Applications
Sodium 5-(aminomethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of sodium 5-(aminomethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the pyrrole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- Sodium 5-(aminomethyl)-2-methyl-1H-pyrrole-3-carboxylate
- Sodium 5-(aminomethyl)-1H-pyrrole-3-carboxylate
- Sodium 5-(aminomethyl)-1,2-dimethyl-1H-indole-3-carboxylate
Uniqueness
Sodium 5-(aminomethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate is unique due to the specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. The presence of both aminomethyl and carboxylate groups allows for versatile reactivity and interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C8H11N2NaO2 |
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Molecular Weight |
190.17 g/mol |
IUPAC Name |
sodium;5-(aminomethyl)-1,2-dimethylpyrrole-3-carboxylate |
InChI |
InChI=1S/C8H12N2O2.Na/c1-5-7(8(11)12)3-6(4-9)10(5)2;/h3H,4,9H2,1-2H3,(H,11,12);/q;+1/p-1 |
InChI Key |
RPHWVWDMEJCCSQ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(N1C)CN)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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